4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide

Carbonic Anhydrase Inhibition Enzymology Selectivity Profiling

4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide (CAS 51264-18-7) is a pyrazolyl benzenesulfonamide derivative with the molecular formula C9H10N4O2S and a molecular weight of 238.27 g/mol. It is classified as an aryl sulfonamide and is utilized in research applications as a synthetic intermediate, a building block for the development of biologically active molecules, and as a reference compound for structure-activity relationship (SAR) studies.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 51264-18-7
Cat. No. B12890023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide
CAS51264-18-7
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NN2
InChIInChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-5-6-11-12-9/h1-6H,10H2,(H2,11,12,13)
InChIKeySWBJFRXCCPZCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide (CAS 51264-18-7) Chemical Identity and Core Characteristics


4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide (CAS 51264-18-7) is a pyrazolyl benzenesulfonamide derivative with the molecular formula C9H10N4O2S and a molecular weight of 238.27 g/mol [1]. It is classified as an aryl sulfonamide and is utilized in research applications as a synthetic intermediate, a building block for the development of biologically active molecules, and as a reference compound for structure-activity relationship (SAR) studies [2]. Its structure features a primary aromatic amine, a sulfonamide linker, and a 1H-pyrazol-3-yl substituent, which collectively define its chemical reactivity and potential interactions with biological targets.

Functional Differentiation: Why 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide Cannot Be Indiscriminately Substituted


Indiscriminate substitution of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide with generic pyrazolyl benzenesulfonamide analogs or unsubstituted benzenesulfonamide cores can lead to a critical loss of target selectivity, as demonstrated by class-level structure-activity relationship (SAR) data [1]. The 4-amino substitution pattern on the benzene ring is a key determinant of enzymatic isoform selectivity; compounds with a 4-aminobenzene sulfonamide moiety exhibit a distinct selectivity profile toward human carbonic anhydrase isoforms (hCA I and II) over mycobacterial isoforms (mtCA 1–3), whereas analogs with a 3-aminobenzene sulfonamide substitution display the opposite selectivity [1]. Such positional isomerism underscores the necessity of procuring the precise CAS 51264-18-7 entity for reproducible experimental outcomes, as even minor structural deviations can invert the intended biological activity profile. This specificity is further compounded by the compound's role as a scaffold for advanced derivatization, where the reactivity of the 4-amino group is crucial for subsequent synthetic steps.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide (CAS 51264-18-7)


Human Carbonic Anhydrase Isoform Selectivity Driven by 4-Amino Substitution Pattern

The 4-aminobenzene sulfonamide moiety is a critical determinant of selectivity between human carbonic anhydrase (hCA) isoforms and mycobacterial carbonic anhydrase (mtCA) isoforms. In a comparative study of pyrazole-tethered sulfamoyl carboxamides, compounds bearing the 4-aminobenzene sulfonamide group demonstrated selective inhibition toward hCA I and II over mtCA 1–3, whereas compounds with a 3-aminobenzene sulfonamide group exhibited the opposite selectivity (preferential inhibition of mtCA 1–3 over hCA I, II) [1].

Carbonic Anhydrase Inhibition Enzymology Selectivity Profiling

Established Chemical Identity and Physicochemical Baseline Enabling Reproducible Synthesis

The unambiguous chemical identity of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide is defined by its molecular formula (C9H10N4O2S), molecular weight (238.27 g/mol), InChI Key (SWBJFRXCCPZCPA-UHFFFAOYSA-N), and SMILES string (C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NN2), as documented in the authoritative PubChem database [1]. Its calculated physicochemical properties include an XLogP3-AA of 0.4, three hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1].

Chemical Synthesis Physicochemical Properties Quality Control

Potential Utility as a Scaffold for Further Functionalization at the 4-Amino Site

The presence of a primary aromatic amine at the 4-position of the benzene ring provides a distinct and versatile chemical handle for further derivatization. This contrasts with unsubstituted benzenesulfonamide cores or analogs lacking this functional group. While not a direct potency comparison, the 4-amino group can be utilized for diazotization, acylation, alkylation, or formation of Schiff bases, enabling the exploration of chemical space inaccessible to compounds lacking this moiety [1].

Medicinal Chemistry Chemical Derivatization Scaffold Optimization

Optimal Research Applications for 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide (CAS 51264-18-7)


Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase Isoform Selectivity

Ideal for systematic SAR campaigns aimed at mapping the influence of the benzenesulfonamide substitution pattern on carbonic anhydrase isoform selectivity. The compound serves as a critical comparator against 3-amino analogs to experimentally define the 'selectivity switch' between human and mycobacterial CA isoforms [1].

Synthetic Intermediate for Derivatization via the Primary Amine Handle

Utilized as a core scaffold for the synthesis of more complex sulfonamide-based libraries. The 4-amino group offers a well-defined site for introducing diverse chemical moieties (e.g., amides, sulfonamides, ureas) to explore new chemical entities with modified physicochemical and biological properties [1].

Reference Compound for Analytical Method Development

Employed as a pure reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) targeting this specific pyrazolyl benzenesulfonamide class. Its defined molecular weight and chromatographic properties provide a reliable benchmark for purity assessment and quantification in complex mixtures.

Procurement Control for Positional Isomer-Specific Experiments

Essential for experiments where the precise 4-amino substitution is critical for biological activity. Sourcing the correct CAS 51264-18-7 entity mitigates the risk of experimental failure and data misinterpretation associated with using the incorrect 3-amino isomer or other closely related analogs [1].

Quote Request

Request a Quote for 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.